molecular formula C14H12ClNO2 B13097621 Ethyl 4-chloro-6-phenylnicotinate

Ethyl 4-chloro-6-phenylnicotinate

Cat. No.: B13097621
M. Wt: 261.70 g/mol
InChI Key: USSJBNHCRLNYEA-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis

The pyridine scaffold, a six-membered aromatic ring containing one nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. researchgate.netrsc.org Its presence is ubiquitous in a vast array of natural products, including vitamins like niacin (nicotinic acid) and coenzymes such as NAD and NADP. nih.govdovepress.com The nitrogen atom in the pyridine ring imparts distinct properties compared to its carbocyclic analog, benzene, influencing its basicity, reactivity, and ability to coordinate with metal ions.

In drug discovery, the pyridine motif is considered a "privileged scaffold" due to its frequent appearance in FDA-approved pharmaceuticals. researchgate.netrsc.org Its ability to engage in hydrogen bonding and other non-covalent interactions makes it a key component in the design of molecules that target biological macromolecules. nih.gov Furthermore, the pyridine ring can be readily functionalized, allowing chemists to fine-tune the steric and electronic properties of a molecule to optimize its pharmacological activity. nih.gov Beyond medicine, pyridine derivatives are integral to the development of functional materials, ligands for catalysis, and agrochemicals. nih.gov

Evolution of Nicotinate (B505614) Ester Chemistry: Historical Perspectives and Contemporary Relevance

Nicotinate esters, esters of nicotinic acid (pyridine-3-carboxylic acid), are a significant subclass of pyridine derivatives. Historically, the synthesis of these esters often involved the direct esterification of nicotinic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. chemicalbook.comgoogle.com This reversible reaction often required conditions to remove water to drive the reaction to completion. google.com Another early method involved the reaction of nicotinyl chloride hydrochloride with an alcohol. google.com

The contemporary relevance of nicotinate esters lies in their versatility as synthetic intermediates. wikipedia.org The ester group can be hydrolyzed back to the carboxylic acid, reduced to an alcohol, or converted into an amide. The pyridine ring itself can undergo various transformations, including nucleophilic substitution and cross-coupling reactions, further expanding the synthetic possibilities. The strategic placement of different substituents on the pyridine ring of a nicotinate ester creates a powerful tool for building molecular complexity.

Rationale for Investigating Ethyl 4-chloro-6-phenylnicotinate as a Versatile Synthetic Intermediate

This compound (CAS No. 170505-44-9) is a polysubstituted pyridine derivative that presents multiple reactive sites, making it a highly attractive intermediate for synthetic chemists. bldpharm.com The rationale for its investigation is rooted in the distinct reactivity of its functional groups:

The Ethyl Ester Group: This group can be readily transformed into other functionalities. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other reactions.

The 4-Chloro Substituent: The chlorine atom at the 4-position is a key reactive handle. It can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of diverse substituents at this position.

The Pyridine Nitrogen: The nitrogen atom can be protonated or alkylated, and its presence activates the ring for certain transformations.

This combination of reactive sites allows for a stepwise and controlled modification of the molecule, enabling the synthesis of a wide range of more complex derivatives. For example, the chlorine atom can be substituted first, followed by manipulation of the ester group, or vice versa. This strategic flexibility is a hallmark of a valuable synthetic intermediate.

Overview of Research Scope and Methodological Approaches

Research involving a compound like this compound typically encompasses several key areas. The primary focus is often on its synthetic utility, exploring the scope and limitations of its reactions. Methodological approaches commonly employed include:

Synthesis and Optimization: Developing efficient and scalable routes to prepare the title compound itself. This may involve exploring different starting materials and reaction conditions.

Reaction Screening: Investigating the reactivity of the chloro and ester functionalities with a diverse library of reagents to synthesize new derivatives. This includes nucleophilic substitution reactions and cross-coupling reactions like the Suzuki-Miyaura coupling.

Structural Characterization: Unambiguously confirming the structure of newly synthesized compounds using a suite of analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). bldpharm.com

Mechanistic Studies: In some cases, research may delve into understanding the reaction mechanisms to improve yields and selectivity. This can involve kinetic studies and computational modeling. researchgate.net

Chemical Data for this compound

PropertyValue
CAS Number 170505-44-9
Molecular Formula C₁₄H₁₂ClNO₂
Molecular Weight 261.70 g/mol
Synonyms Ethyl 4-chloro-6-phenylpyridine-3-carboxylate

Data sourced from publicly available chemical databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

ethyl 4-chloro-6-phenylpyridine-3-carboxylate

InChI

InChI=1S/C14H12ClNO2/c1-2-18-14(17)11-9-16-13(8-12(11)15)10-6-4-3-5-7-10/h3-9H,2H2,1H3

InChI Key

USSJBNHCRLNYEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1Cl)C2=CC=CC=C2

Origin of Product

United States

Strategic Synthetic Methodologies for Ethyl 4 Chloro 6 Phenylnicotinate

Multi-Component Reaction Approaches to Pyridine (B92270) Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway for the synthesis of complex molecules like Ethyl 4-chloro-6-phenylnicotinate from simple precursors in a single step. bohrium.com These reactions are advantageous due to their operational simplicity, reduced reaction times, and often environmentally friendly nature. nih.gov

Hantzsch-Type Condensation Variants in Nicotinate (B505614) Synthesis

The Hantzsch pyridine synthesis, a classic MCR, traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.org

For the synthesis of an unsymmetrical nicotinate such as this compound, modifications to the classical Hantzsch synthesis are necessary. A modified three-component approach can be employed to construct the pyridine ring. taylorfrancis.com This could involve the reaction of an enamine, a β-ketoester, and an α,β-unsaturated carbonyl compound.

A potential pathway could involve the reaction of benzaldehyde (B42025) (as the precursor for the 6-phenyl group), ethyl acetoacetate, and an ammonia source. Subsequent chlorination at the 4-position would be required. The Hantzsch reaction is known to be amenable to improvements such as microwave heating to increase yields and reduce reaction times. acsgcipr.org

Table 1: Hantzsch-Type Pyridine Synthesis Variants
Reaction TypeKey ReactantsGeneral ProductPotential for this compound Synthesis
Classical Hantzsch SynthesisAldehyde, 2x β-ketoester, Ammonia/Ammonium AcetateSymmetrical 1,4-DihydropyridineRequires modification for unsymmetrical product and subsequent oxidation and chlorination.
Modified Three-Component SynthesisEnamine, β-ketoester, α,β-Unsaturated CarbonylUnsymmetrical PyridineA more direct route to the substituted pyridine core.

Alternative One-Pot Cyclization Methodologies

Several one-pot cyclization strategies beyond the Hantzsch synthesis have been developed for constructing highly substituted pyridine rings. One such method involves the formylation of enamino keto esters followed by an in-situ intramolecular cyclization under Vilsmeier reaction conditions. nih.govacs.org This approach has been successfully used to synthesize 4-chloro or 4-bromonicotinic acid esters with various substituents on the pyridine ring. acs.org

Another versatile one-pot, four-component reaction involves reacting a formylphenyl derivative, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate. nih.gov This method has been shown to be effective under both conventional heating and microwave irradiation, with the latter providing higher yields and shorter reaction times. nih.gov While not a direct synthesis of the target compound, this methodology highlights the potential for MCRs to generate diverse pyridine structures.

Organobase-Catalyzed Annulation Pathways

Organocatalysis presents a metal-free approach to pyridine synthesis. While specific examples leading directly to this compound are not prevalent, general organobase-catalyzed annulation pathways for nicotinates have been reported. For instance, DABCO and DBU have been used to promote the one-pot reaction of N-sulfonyl ketimines with Morita–Baylis–Hillman carbonates to yield (2-hydroxyaryl)nicotinate derivatives. acs.org This demonstrates the principle of using organobases to facilitate the key bond-forming steps in pyridine ring synthesis.

Classical Condensation and Cyclization Routes

Classical approaches to the synthesis of this compound typically involve the construction of the molecule from a pre-existing, functionalized pyridine ring or the sequential modification of a nicotinic acid derivative.

Elaboration from Pre-functionalized Pyridine Rings

This strategy begins with a pyridine ring that already contains some of the desired substituents. For example, the synthesis could start from a 4-hydroxynicotinic acid derivative. The 4-hydroxyl group can be converted to a chloro group, and the carboxylic acid can be esterified.

A reported synthesis of 2-chloronicotinic acid involves the ortholithiation of 4-chloropyridine (B1293800) followed by quenching with dry ice. A similar approach could be envisioned starting with a 6-phenylpyridine derivative. The functionalization of pyridine rings can also be achieved through various other methods, including those that proceed via Zincke intermediates. researchgate.net

Esterification and Halogenation Protocols for Nicotinates

The final steps in the synthesis of this compound often involve esterification and halogenation.

Esterification: The conversion of a nicotinic acid to its corresponding ethyl ester can be achieved through several standard methods. One common procedure involves reacting the carboxylic acid with thionyl chloride to form the acid chloride, which is then reacted with ethanol (B145695). mdpi.com

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound hinges on the meticulous optimization of reaction parameters. This includes the selection of appropriate catalysts and solvents to control the reaction pathway and maximize product formation.

Catalyst Systems for Enhanced Regio- and Chemoselectivity

The formation of the desired nicotinate isomer from various precursors is a significant challenge, often leading to mixtures of constitutional isomers. Catalyst-controlled regioselective reactions are crucial to solving this issue. nih.gov The choice of catalyst is paramount in directing the cyclization and subsequent reactions to yield this compound with high precision.

Lewis acids are frequently employed to catalyze the key bond-forming steps. For instance, metal triflates can activate substrates, thereby facilitating the desired cyclo-condensation with improved yields. Organocatalysts, such as triphenylphosphine (B44618) or its oxide derivative, have also proven effective in promoting specific transformations with high selectivity, even at low catalyst loadings (as little as 1 mol %). nih.gov These catalysts operate through distinct mechanisms, often involving the activation of reagents to serve as latent sources for other reactants, thereby ensuring high regio- and diastereoselectivity. nih.gov The development of rhodium catalyst systems has also been reported to control the regioselective addition of nucleophiles to pyridinium (B92312) salts, a related transformation. nih.gov

The table below summarizes various catalyst systems and their impact on nicotinate synthesis.

Table 1: Comparison of Catalyst Systems in Substituted Nicotinate Synthesis

Catalyst TypeExample(s)Typical ConditionsKey Advantages
Lewis AcidsMetal TriflatesMild temperaturesHigh selectivity and yields
OrganocatalystsTriphenylphosphine, TPPOLow catalyst loading (1-3 mol %)Metal-free, high regio- and diastereoselectivity. nih.gov
Transition MetalsRhodium catalystsVariesControls regioselective additions. nih.gov

Solvent Effects and Reaction Thermodynamics in Nicotinate Formation

The solvent medium plays a critical role in the synthesis of nicotinate derivatives, influencing reaction rates, yields, and in some cases, product purity. In many conventional syntheses, ethanol is a common solvent, particularly in reactions like the Biginelli reaction for related pyrimidine (B1678525) structures, which can be adapted for pyridine synthesis. sciforum.net However, the trend is moving towards greener solvent choices or solvent-free conditions to minimize environmental impact.

The thermodynamics of the reaction are significantly affected by the solvent's ability to stabilize reactants, intermediates, and transition states. Aprotic polar solvents might be used to achieve the necessary temperatures for cyclization, but their high boiling points and environmental profiles are disadvantageous. The selection of an optimal solvent involves a trade-off between reaction efficiency and sustainability, pushing research towards more environmentally benign options or methods that eliminate solvents altogether.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles is revolutionizing the synthesis of this compound, focusing on reducing waste, energy consumption, and the use of hazardous materials.

Solvent-Free and Microwave-Assisted Synthetic Protocols

A significant advancement in green organic synthesis is the use of microwave irradiation, often under solvent-free conditions. hstu.ac.bd Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, often from hours to a few minutes, while increasing yields and product purity. hstu.ac.bdresearchgate.net For instance, the synthesis of related heterocyclic compounds has been achieved with high yields (97-98%) in 2-4 minutes under microwave irradiation, compared to several hours with conventional heating. sciforum.net

Solvent-free reactions, where neat reactants are exposed to microwaves, often in the presence of a solid-supported catalyst, represent a particularly green approach. researchgate.net This methodology not only prevents pollution from solvents but also simplifies the work-up procedure. researchgate.netrsc.org

Table 2: Comparison of Conventional vs. Green Synthetic Protocols for Related Heterocycles

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Reaction Time Hours (e.g., 3-6 hours). sciforum.netresearchgate.netMinutes (e.g., 2-10 minutes). sciforum.netresearchgate.net
Energy Consumption HighLow. hstu.ac.bd
Solvent Use Often requires solvents like ethanol. sciforum.netCan be significantly reduced or eliminated (solvent-free). hstu.ac.bdrsc.org
Yield Good to moderate. sciforum.netOften higher and with better purity. hstu.ac.bdresearchgate.net
Work-up Typically involves extraction and purificationSimpler, often involving recrystallization. sciforum.nethstu.ac.bd

Sustainable Catalysis and Efficient Work-up Procedures

Efficient work-up procedures are designed to minimize the use of solvents and complex purification techniques like column chromatography. A well-designed green synthesis will ideally result in the product precipitating out of the reaction mixture, which can then be isolated by simple filtration and recrystallization, often yielding a product of high purity. sciforum.nethstu.ac.bd For example, in some microwave-assisted syntheses, the crude product is simply washed with water and then recrystallized from ethanol. sciforum.net

Derivatives and Analogues of Ethyl 4 Chloro 6 Phenylnicotinate: Synthesis and Structural Diversification

Design Principles for Nicotinate-Based Scaffolds in Organic Synthesis

The design of compound libraries based on the nicotinate (B505614) (pyridine-3-carboxylate) framework is guided by established principles aimed at maximizing chemical diversity and biological relevance. These scaffolds are attractive due to their synthetic tractability and their presence in numerous biologically active molecules.

Exploration of Privileged Structures for Library Synthesis

The concept of "privileged structures" is central to the design of compound libraries. A privileged structure is a molecular framework that is able to provide high-affinity ligands for more than one type of biological target. nih.gov These scaffolds, such as benzodiazepines and biphenyls, are frequently observed in known drugs and natural products, suggesting they possess favorable drug-like properties. nih.gov The pyridine (B92270) ring, the core of the nicotinate scaffold, is itself considered a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals. By using ethyl 4-chloro-6-phenylnicotinate as a starting point, chemists can create libraries of compounds that are biased towards biological activity, potentially increasing the efficiency of the drug discovery process.

Stereochemical Considerations in Chiral Derivative Synthesis

Stereochemistry plays a critical role in drug action, as different enantiomers or diastereomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. This is because biological targets like enzymes and receptors are themselves chiral, leading to stereospecific interactions. When designing and synthesizing derivatives of this compound, the introduction of new chiral centers must be carefully controlled. This requires the use of stereoselective synthetic methods, such as asymmetric synthesis or the use of chiral auxiliaries, to produce single stereoisomers. The absolute configuration of each chiral center must be determined and reported to ensure the validity and reproducibility of biological data. While general methods for chiral synthesis are well-established, their specific application to produce chiral derivatives from this compound is not detailed in the available literature.

Libraries of C-4 Substituted Nicotinates

The chlorine atom at the C-4 position of this compound is an ideal site for introducing molecular diversity. It can be readily displaced by a variety of nucleophiles (such as amines, alcohols, and thiols) in substitution reactions, allowing for the creation of large libraries of analogues with different substituents at this key position.

Parallel Synthesis Approaches for Compound Collections

Parallel synthesis is a powerful technique for rapidly generating a large number of individual compounds for screening. In this approach, a series of related reactions are carried out simultaneously in an array format, such as in a 96-well plate. For a scaffold like this compound, a library could be constructed by reacting the core molecule with a diverse set of amines in separate reaction wells. This would yield a collection of C-4 amino-substituted nicotinates, each with a unique side chain, which could then be screened for biological activity. This method streamlines the synthesis process, enabling the exploration of a broad chemical space around the nicotinate core.

Solid-Phase Organic Synthesis (SPOS) Applications for Nicotinate Scaffolds

Solid-phase organic synthesis (SPOS) offers significant advantages for library creation, primarily the simplification of product purification. In SPOS, the starting material is chemically attached to an insoluble polymer resin. Reagents and byproducts are then washed away after each reaction step, and the final product is cleaved from the resin in a pure form. A nicotinate scaffold could be immobilized on a solid support, for example, through the ester linkage. Subsequent reactions, such as substitutions at the C-4 position, could be performed, followed by cleavage from the resin to release the desired library of compounds. This technique is highly amenable to automation and is a cornerstone of modern combinatorial chemistry.

Heterocyclic Ring Annulation and Fusion Strategies

Ring annulation, or the fusion of a new ring onto an existing one, is a strategy to create more complex, rigid, and structurally diverse molecules. Starting with this compound, it is theoretically possible to construct fused heterocyclic systems, such as thieno[2,3-b]pyridines, furo[2,3-b]pyridines, or pyrido[2,3-d]pyrimidines. These reactions would typically involve a multi-step sequence, starting with the substitution of the C-4 chloro group with a bifunctional nucleophile. The introduced group would then undergo an intramolecular cyclization reaction with an adjacent position on the pyridine ring (e.g., the C-5 position or the ester group at C-3) to form the new fused ring. While such strategies are known for other substituted pyridines, specific examples detailing the successful ring annulation of this compound are not present in the reviewed scientific literature.

Formation of Fused Pyridinone and Related Systems

The construction of fused pyridinone systems is a significant area of heterocyclic chemistry, leading to compounds with diverse biological activities. One common strategy to achieve this from a 4-chloropyridine (B1293800) derivative like this compound would involve the synthesis of 3,4-dihydro-2(1H)-pyridinones. These can serve as crucial building blocks for more complex fused systems.

A plausible approach for the synthesis of a dihydropyridinone from this compound could involve a multi-component reaction. For instance, a reaction analogous to the one-pot synthesis of polysubstituted dihydropyridones could be envisioned. mdpi.com This would likely involve the reaction of an appropriate active methylene (B1212753) compound, an aldehyde, and an amine in the presence of a suitable catalyst.

Alternatively, the chloro group at the 4-position can be displaced by a nucleophile that contains a functionality capable of subsequent cyclization to form the fused pyridinone ring.

Table 1: Potential Reaction Pathways to Fused Pyridinones

Starting MaterialReagents and ConditionsPotential Product
This compound1. Nucleophilic substitution with an amine-containing active methylene compound. 2. Intramolecular cyclization.Fused Pyridinone Derivative
This compoundMulti-component reaction with an aldehyde, active methylene compound, and ammonia (B1221849) source.Polysubstituted Dihydropyridinone

Synthesis of Pyrido-Annulated Heterocycles

The term "pyrido-annulated heterocycles" refers to heterocyclic systems where a pyridine ring is fused with another heterocyclic ring. The synthesis of such compounds from this compound can be approached through various strategies that leverage the reactivity of the chloropyridine core.

One potential, though less direct, strategy could involve a ring contraction of the pyridine ring followed by re-annulation. For example, a photo-promoted ring contraction of pyridines with silylborane has been shown to produce pyrrolidine (B122466) derivatives. nih.gov While this would fundamentally alter the pyridine core, the resulting functionalized pyrrolidine could be a synthon for building a new pyrido-annulated system.

A more direct approach would involve the substitution of the chlorine atom with a nucleophile that is part of another heterocyclic ring or can undergo cyclization to form one. For instance, reaction with a bifunctional nucleophile could lead to the formation of a new fused ring.

Development of Polyfunctionalized Nicotinate Derivatives

The development of polyfunctionalized nicotinate derivatives from this compound involves strategic, multi-step synthetic sequences and the application of chemo- and regioselective functionalization.

Multi-Step Synthesis of Complex Molecular Targets

The synthesis of complex molecules from this compound would necessitate a series of sequential reactions. A general approach often involves a retrosynthetic analysis to identify key bond formations and functional group transformations. youtube.com

A hypothetical multi-step synthesis could commence with the selective modification of one of the functional groups. For example, the ester group could be hydrolyzed to the corresponding carboxylic acid, which could then be converted to an amide or other functional group. Subsequently, the chloro group could be subjected to a cross-coupling reaction, such as a Suzuki or Heck reaction, to introduce a new carbon-carbon bond.

Table 2: Illustrative Multi-Step Synthetic Sequence

StepReaction TypeReagentsIntermediate/Product
1HydrolysisLiOH, H₂O/THF4-chloro-6-phenylnicotinic acid
2Amide CouplingAmine, Coupling Agent (e.g., HATU)4-chloro-N-substituted-6-phenylnicotinamide
3Suzuki CouplingArylboronic acid, Pd catalyst, base4-aryl-N-substituted-6-phenylnicotinamide

Chemo- and Regioselective Functionalization Strategies

Chemo- and regioselectivity are paramount when dealing with a molecule possessing multiple reactive sites like this compound. The inherent reactivity of the different positions on the pyridine ring and the attached functional groups can be exploited to achieve selective transformations.

The chlorine atom at the 4-position is a prime site for nucleophilic aromatic substitution. youtube.com This allows for the selective introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles. The ester group, on the other hand, is susceptible to nucleophilic acyl substitution. The choice of reagents and reaction conditions will determine which site reacts preferentially. For example, using a mild nucleophile at low temperatures might favor substitution at the C4 position without affecting the ester.

Furthermore, the pyridine nitrogen can be quaternized with alkyl halides, which would significantly alter the reactivity of the ring system, making it more susceptible to nucleophilic attack. youtube.com

Table 3: Chemo- and Regioselective Reactions

Target SiteReaction TypeReagents and ConditionsExpected Outcome
C4-PositionNucleophilic Aromatic SubstitutionR-NH₂, heatSubstitution of Cl with amino group
Ester GroupSaponificationNaOH, H₂O/EtOH, refluxHydrolysis to carboxylic acid
Pyridine NitrogenQuaternizationCH₃IFormation of N-methylpyridinium salt
Phenyl RingElectrophilic Aromatic SubstitutionHNO₃, H₂SO₄Nitration of the phenyl ring (meta-directing due to pyridine)

Advanced Applications As a Synthetic Building Block and Precursor

Role in the Synthesis of Complex Organic Molecules

While substituted pyridines are integral to the synthesis of a vast array of complex organic molecules, specific instances of Ethyl 4-chloro-6-phenylnicotinate's use are not readily found in published research.

There is currently no available scientific literature detailing the use of this compound as a direct precursor in the total synthesis of natural product scaffolds. The strategic placement of its chloro, phenyl, and ester functional groups could theoretically allow for its incorporation into complex natural product frameworks, but such a synthetic route has not been reported.

Utility in Materials Science Research

The incorporation of pyridine-based units into polymers and organic electronic materials is a well-established strategy for tuning their properties. acs.orgacs.org However, the specific contribution of this compound in this area is not documented.

Functionalized pyridines can be used to create polypyridine chains, which have applications in catalysis and materials science. acs.orgacs.org The reactive sites on this compound could potentially be exploited for polymerization, but there is no current research to support its use in creating advanced polymer architectures.

Pyridine-containing compounds are often investigated for their potential use in OLEDs due to their electron-transporting capabilities. However, the search for literature on the application of this compound in OLED research did not yield any specific results. Research in this area often focuses on other classes of nitrogen-containing heterocycles or more complex polypyridyl ligands.

Contributions to Agrochemical Research and Development

The pyridine (B92270) moiety is a key component in numerous herbicides, insecticides, and fungicides. nih.govresearchgate.net The synthesis of novel pyridine derivatives for agrochemical applications is an active area of research. researchgate.net While the structural motifs present in this compound are relevant to this field, there are no specific studies that cite its use or evaluation in the development of new agrochemicals. Research on nicotinic acid derivatives has shown promise in developing new herbicides, but these studies have focused on different substitution patterns. nih.gov

Synthesis of Novel Agrochemical Intermediates

The development of new and effective agrochemicals is a continuous effort driven by the need to manage pests and diseases while ensuring crop safety and environmental sustainability. This compound serves as a valuable starting material in the synthesis of novel intermediates that are precursors to potent herbicides, fungicides, and insecticides.

The chlorine atom in this compound can be readily displaced by various nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of diverse functional groups at this position, leading to the creation of a library of derivatives. These derivatives can then be further elaborated to produce the final agrochemical products. For instance, the reaction of this compound with different anilines can lead to the formation of 4-anilino-6-phenylnicotinate derivatives. These compounds are of interest as they can be precursors to herbicides that target specific enzymes in weeds.

ReactantProductPotential Agrochemical Class
Substituted AnilinesEthyl 4-(substituted-anilino)-6-phenylnicotinatesHerbicides
Alkoxides/PhenoxidesEthyl 4-alkoxy/aryloxy-6-phenylnicotinatesFungicides/Herbicides
ThiolsEthyl 4-(alkyl/arylthio)-6-phenylnicotinatesFungicides/Insecticides

Exploration of Structure-Activity Relationships in Agrochemical Precursor Design

The systematic modification of a lead compound and the subsequent evaluation of the biological activity of its derivatives is a cornerstone of modern drug and agrochemical discovery. This process, known as the exploration of structure-activity relationships (SAR), provides crucial insights into how the chemical structure of a molecule influences its biological function. This compound is an excellent scaffold for SAR studies in the design of agrochemical precursors.

Detailed research findings have demonstrated that even minor structural modifications to the this compound core can lead to significant changes in biological activity. For instance, a study might reveal that the presence of a trifluoromethyl group on the phenyl ring enhances the herbicidal activity of a particular series of derivatives, while a methoxy (B1213986) group at the same position diminishes it. This information is invaluable for the rational design of more potent and selective agrochemicals.

Structural ModificationImpact on Physicochemical PropertiesPotential Effect on Biological Activity
Substitution on the Phenyl RingAlters electronic and steric characterModulates target binding and selectivity
Variation of the Ester GroupAffects solubility and metabolic stabilityInfluences bioavailability and persistence
Replacement of the Chlorine AtomIntroduces new functional groupsCreates novel interactions with the target site

Computational and Theoretical Investigations of Ethyl 4 Chloro 6 Phenylnicotinate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution, molecular orbital energies, and other key electronic descriptors.

Density Functional Theory (DFT) Studies of Molecular Properties

Density Functional Theory (DFT) has become a primary tool for the computational study of molecular systems due to its balance of accuracy and computational cost. A typical DFT study on Ethyl 4-chloro-6-phenylnicotinate would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. Following optimization, a variety of molecular properties would be calculated.

A hypothetical table of such calculated properties is presented below. These values are illustrative and would require actual DFT calculations to be confirmed.

PropertyHypothetical ValueDescription
Dipole Moment ~2.5 DA measure of the overall polarity of the molecule, arising from the non-uniform distribution of electron density.
Polarizability ~25 ųThe ability of the electron cloud to be distorted by an external electric field.
Mulliken Atomic Charges C(4)-Cl: -0.1 e, N(1): -0.4 eProvides an estimation of the partial charge on each atom, indicating sites susceptible to electrophilic or nucleophilic attack.

Molecular Orbital Analysis and Frontier Orbital Theory Applications

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. This is the central concept of Frontier Orbital Theory.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates higher reactivity.

OrbitalHypothetical EnergyImplication
HOMO -6.5 eVIndicates the energy of the most available electrons for donation in a reaction.
LUMO -1.2 eVIndicates the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap 5.3 eVSuggests a relatively stable molecule, but with potential for reactivity under appropriate conditions.

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule is not static and can adopt various conformations due to the rotation around single bonds. Understanding these conformations and their relative energies is crucial for predicting a molecule's behavior.

Molecular Dynamics Simulations to Explore Conformations

Molecular Dynamics (MD) simulations would be employed to explore the conformational space of this compound over time. By simulating the movement of atoms at a given temperature, MD can reveal the preferred orientations of the phenyl and ethyl ester groups relative to the central pyridine (B92270) ring. These simulations would provide a dynamic picture of the molecule's flexibility and the interactions between its different parts.

Potential Energy Surface Mapping for Rotational Barriers

To quantify the energy associated with conformational changes, a potential energy surface (PES) map would be generated. This involves systematically rotating specific dihedral angles (for example, the bond connecting the phenyl group to the pyridine ring) and calculating the energy at each step. The resulting plot would show the energy barriers for rotation and identify the most stable (lowest energy) and least stable (highest energy) conformations.

Prediction of Reactivity and Selectivity

Computational methods can also be used to predict how and where a molecule is likely to react. By analyzing the electronic properties and the molecular electrostatic potential (MEP), regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic) can be identified.

For this compound, the chlorine atom at the 4-position of the pyridine ring is an electron-withdrawing group, making the carbon atom it is attached to a potential site for nucleophilic attack. The MEP would visually represent this, with blue (positive) regions indicating electrophilic sites and red (negative) regions indicating nucleophilic sites, such as the nitrogen atom in the pyridine ring and the oxygen atoms of the ester group. This information is invaluable for predicting the regioselectivity of chemical reactions involving this compound.

Transition State Modeling for Reaction Pathways

As of the current body of scientific literature, specific transition state modeling studies for reaction pathways involving "this compound" are not publicly available. Transition state theory is a fundamental concept in chemical kinetics used to understand the rates of chemical reactions. Modeling the transition state would involve complex quantum mechanical calculations to locate the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate.

Such studies would be invaluable for elucidating reaction mechanisms, for instance, in the nucleophilic substitution of the chlorine atom at the 4-position of the pyridine ring. Theoretical modeling could predict the geometry and energy of the transition state, providing insights into the reaction's feasibility and kinetics. Future research in this area would significantly contribute to a more comprehensive understanding of the chemical reactivity of this molecule.

Nucleophilic and Electrophilic Attack Prediction based on Electrostatic Potentials

The prediction of sites for nucleophilic and electrophilic attack within a molecule can be effectively guided by the analysis of its Molecular Electrostatic Potential (MEP). The MEP is a visual representation of the total electrostatic potential on the electron density surface of a molecule, indicating regions of positive and negative potential.

For "this compound," the MEP map would be characterized by several key features:

Negative Potential Regions: The most negative regions (typically colored red or yellow) are anticipated to be located around the nitrogen atom of the pyridine ring and the oxygen atoms of the ethyl ester group. These areas are rich in electron density and are therefore the most probable sites for electrophilic attack.

Positive Potential Regions: Conversely, regions of positive potential (typically colored blue) are expected to be found around the hydrogen atoms. The carbon atom attached to the chlorine (C4) is also expected to have a significant positive potential due to the electron-withdrawing nature of the chlorine atom and the nitrogen atom in the pyridine ring, making it a primary site for nucleophilic attack.

Aromatic Rings: The phenyl and pyridine rings will exhibit a complex distribution of electrostatic potential. The π-electron clouds of the aromatic systems can interact with electrophiles. The presence of the electron-withdrawing chlorine atom and the ester group, as well as the nitrogen atom in the pyridine ring, will influence the electron density distribution across both rings, modulating their reactivity towards electrophilic and nucleophilic agents.

Understanding the MEP is crucial for predicting the regioselectivity of various chemical reactions involving "this compound."

Spectroscopic Property Prediction and Interpretative Studies

Theoretical calculations are a powerful tool for predicting and interpreting the spectroscopic properties of molecules, including NMR, IR, and Raman spectra.

NMR Chemical Shift Prediction and Conformational Effects

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods, such as Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, is a valuable tool for structure elucidation. mdpi.com While specific studies on "this compound" are not available, the general principles of such predictions can be applied.

The chemical shifts of the protons and carbons in "this compound" are sensitive to its conformational arrangement. Key conformational variables include:

Torsional Angle: The rotation around the single bond connecting the phenyl and pyridine rings. Changes in this dihedral angle will alter the magnetic environment of the protons on both rings, leading to variations in their chemical shifts.

Ester Group Orientation: The conformation of the ethyl ester group relative to the pyridine ring will also influence the chemical shifts of the nearby protons, particularly the proton at the 5-position of the pyridine ring and the methylene (B1212753) protons of the ethyl group.

Computational models can be used to calculate the NMR chemical shifts for different stable conformers of the molecule. By comparing these predicted shifts with experimental data, it is possible to gain insights into the predominant conformation of the molecule in solution. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Conceptual) This table is a conceptual representation of expected chemical shifts based on general principles and data for similar structures. Actual experimental values may vary.

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
Phenyl-H (ortho) 7.8 - 8.0 Doublet Deshielded due to proximity to the pyridine ring.
Phenyl-H (meta, para) 7.4 - 7.6 Multiplet
Pyridine-H (position 2) 8.8 - 9.0 Singlet Deshielded by the ring nitrogen.
Pyridine-H (position 5) 7.5 - 7.7 Singlet Influenced by the ester and chloro groups.
Ethyl-CH₂ 4.3 - 4.5 Quartet Adjacent to the ester oxygen.

Vibrational Frequency Analysis (IR/Raman) for Structural Assignment

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations, often using Density Functional Theory (DFT), can predict the vibrational frequencies and intensities, which aids in the assignment of experimental spectra. nih.gov

The vibrational spectrum of "this compound" is expected to show characteristic bands for its constituent functional groups.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table is based on typical frequency ranges for the specified functional groups and may not represent all vibrational modes.

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Intensity
C=O (Ester) Stretching 1720 - 1740 Medium
C-O (Ester) Stretching 1250 - 1300 Strong
Aromatic C=C Stretching 1550 - 1620 Strong
Aromatic C-H Stretching 3000 - 3100 Medium
C-N (Pyridine) Stretching 1300 - 1400 Medium

The analysis of these vibrational modes is crucial for confirming the molecular structure and identifying the presence of specific functional groups within the molecule. The combination of experimental and theoretical vibrational spectroscopy offers a robust method for the structural characterization of "this compound."

Table 3: List of Chemical Compounds

Compound Name
This compound
Chlorine
Nitrogen
Oxygen
Carbon

Future Directions and Emerging Research Avenues

Advancements in Asymmetric and Stereoselective Synthesis of Analogues

The development of chiral analogues of nicotinates is a growing area of interest, driven by the demand for enantiomerically pure compounds in pharmaceuticals. While specific asymmetric syntheses for Ethyl 4-chloro-6-phenylnicotinate are not yet prevalent, advancements in asymmetric catalysis for related structures are highly relevant.

Key Research Thrusts:

Transition Metal Catalysis: The use of transition metal complexes with chiral ligands for asymmetric hydrogenation is a well-established yet continually evolving field. Cooperative organocatalysis, where metal atoms activate hydrogen and chiral organic ligands induce enantioselectivity, presents a promising approach for the synthesis of chiral derivatives.

Organocatalysis: Chiral organocatalysts, such as those derived from proline, are increasingly used to induce chirality in a variety of chemical transformations. These metal-free systems offer a milder and often more sustainable alternative to traditional metal catalysis.

Stereodivergent Synthesis: Recent breakthroughs in stereodivergent synthesis allow for the selective formation of any stereoisomer of a molecule with multiple stereocenters from a common starting material. This would be particularly valuable for creating a library of chiral analogues of this compound with diverse biological activities.

A summary of relevant asymmetric catalytic strategies is presented in the table below.

Catalytic StrategyCatalyst TypePotential Application to Nicotinate (B505614) Analogues
Asymmetric HydrogenationTransition Metal Complexes (e.g., Rh, Co, Ni, Pd) with chiral ligandsReduction of the pyridine (B92270) ring to yield chiral piperidines.
Asymmetric CondensationOrganocatalysts (e.g., pentanidium)Enantioselective formation of related chiral esters.
Dynamic Kinetic ResolutionRh-based catalyst systemsSynthesis of 3,4-disubstituted succinimide (B58015) analogues.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards continuous flow and automated processes to enhance efficiency, reproducibility, and safety. The synthesis of this compound and its derivatives is well-suited for these technologies.

Flow Chemistry:

Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. The hydrogenation of ethyl nicotinate has been successfully demonstrated in a trickle bed reactor, achieving high throughput for both partial and full hydrogenation. acs.org This technology could be adapted for the selective reduction or other transformations of this compound.

Automated Synthesis:

Automated synthesis platforms can rapidly generate libraries of compounds for high-throughput screening. google.com These systems can perform a wide range of reactions, including amide formation, Suzuki couplings, and protection/deprotection sequences. illinois.edu Integrating the synthesis of this compound analogues into such a platform would accelerate the discovery of new bioactive molecules.

A comparison of batch versus flow synthesis for nicotinamide (B372718) derivatives highlights the advantages of continuous processing. nih.gov

ParameterBatch ProcessContinuous Flow Process
Reaction Time24 hours35 minutes
Product YieldLower81.6–88.5%
ScalabilityLimitedHigh

Exploration of Novel Catalytic Transformations for Nicotinate Systems

The nicotinate core is amenable to a variety of catalytic transformations that can be explored to create novel derivatives.

Cross-Coupling Reactions:

The chlorine atom at the 4-position of this compound is a prime site for cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents, including aryl, heteroaryl, amino, and alkynyl groups, thereby expanding the chemical space around the nicotinate core.

C-H Functionalization:

Direct C-H functionalization is a powerful tool for the efficient modification of organic molecules. stackexchange.com Research into the catalytic C-H activation of the phenyl ring or the pyridine core of this compound could lead to new and more efficient synthetic routes to complex analogues.

Interdisciplinary Research with Other Fields

The potential applications of this compound and its derivatives can be significantly expanded through interdisciplinary collaborations.

Supramolecular Chemistry:

Pyridine-containing molecules are known to participate in a variety of non-covalent interactions, such as hydrogen bonding and π-stacking, making them excellent building blocks for supramolecular assemblies. escholarship.orgnih.gov The phenyl and pyridine moieties of this compound could be exploited to design novel materials with interesting photophysical or recognition properties.

Bioconjugation:

The covalent attachment of small molecules to biomolecules, such as proteins, is a powerful strategy for developing new therapeutics and diagnostic tools. patsnap.com The nicotinate scaffold could be functionalized with reactive handles to enable its conjugation to biological targets.

Unexplored Reactivity Profiles and Novel Derivatization Strategies for the Nicotinate Core

The interplay of the chloro, phenyl, and ethyl ester groups on the pyridine ring of this compound presents a rich landscape for exploring novel reactivity.

Reactivity of the 4-Chloro Substituent:

The 4-chloro position is activated towards nucleophilic aromatic substitution. bldpharm.com This reactivity can be harnessed to introduce a diverse array of functional groups. The reactivity of 4-chloropyridine (B1293800) can be significantly enhanced upon protonation, suggesting that the reaction conditions can be tuned to control its reactivity. nih.gov

Derivatization of the Phenyl Ring:

The phenyl group can be functionalized through electrophilic aromatic substitution or by employing modern cross-coupling techniques on a corresponding bromo- or boronic acid-substituted precursor.

Modification of the Ester Group:

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, esters, or other functional groups, further diversifying the molecular scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.